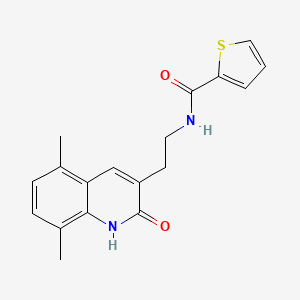

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

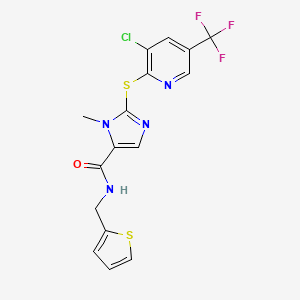

Synthesis Analysis

The synthesis of compounds related to "N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide" involves multi-step processes that include condensation, oxidation, and coupling reactions. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized through the oxidation of aldehydes followed by coupling with various amines, yielding compounds with potential antimycobacterial activity (Marvadi et al., 2020). This method highlights the potential synthesis pathway that could be adapted for the target compound, involving specific substitutions to achieve the desired molecular structure.

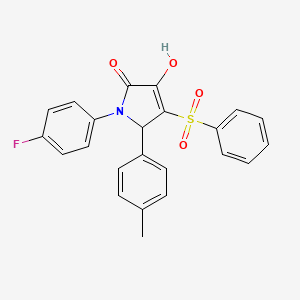

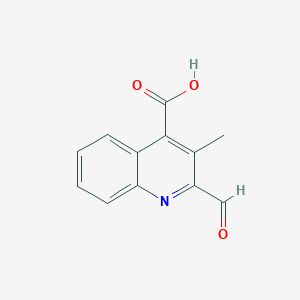

Molecular Structure Analysis

The molecular structure of compounds within the quinoline and thiophene families has been elucidated through spectral analysis and X-ray diffraction studies. For instance, the crystal structure of a thiophene-2-yl derivative was determined, providing insights into the molecular configuration, hydrogen bonding, and π-π interactions that stabilize the crystal structure (Sharma et al., 2016). These findings offer a foundational understanding of how the target compound's structure could be analyzed and interpreted.

Chemical Reactions and Properties

Chemical reactions involving quinoline and thiophene derivatives are diverse, encompassing a range of functional group transformations. For instance, the N-ethylation reaction of a quinoline derivative was studied, highlighting the regioselectivity of the reaction and its implications for functional group manipulation (Batalha et al., 2019). Such studies suggest the chemical reactivity that the target compound may exhibit, including its potential for undergoing substitution reactions that alter its chemical properties.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. While specific data on the target compound were not identified, research on similar molecules provides a comparative basis. For example, the synthesis and crystal structure of thiophene-2-yl derivatives reveal details about their crystalline form and stability (Gudasi et al., 2006). This information can be used to infer the physical characteristics of the target compound, including its potential crystalline forms and stability under various conditions.

Chemical Properties Analysis

The chemical properties of quinoline and thiophene derivatives, such as reactivity, stability, and interaction with other chemicals, are defined by their molecular structure. Studies on the synthesis and reactivity of these compounds, such as their role in forming complex molecules and their antibacterial activities, provide insights into the chemical behavior of the target compound. For instance, novel quinazoline derivatives exhibited good antibacterial activity, suggesting the potential biological relevance of similar compounds (Selvakumar & Elango, 2017).

Applications De Recherche Scientifique

Antitubercular Activity

A series of compounds, including those related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, have shown promising results as potent inhibitors of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. These novel compounds have been synthesized and screened for antitubercular activity, with some analogs demonstrating significant effectiveness against the bacteria with lower cytotoxicity profiles (Marvadi et al., 2020).

Anticancer Agents

Research has identified various derivatives of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide with potential as anticancer agents. Studies have focused on the synthesis and evaluation of these compounds, investigating their effectiveness in inhibiting cancer cell growth. Some compounds have shown promising results in terms of potency and potential therapeutic applications (Matiadis et al., 2013).

Antibacterial and Antifungal Properties

Compounds related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide have been synthesized and screened for their antibacterial and antifungal activities. These studies have focused on their effects on various bacterial and fungal species, contributing to the understanding of their potential as antimicrobial agents (Desai et al., 2011).

Photostabilizers for Poly(vinyl chloride)

New thiophene derivatives, related to the chemical , have been synthesized and shown to reduce the level of photodegradation in poly(vinyl chloride) films. This research indicates the potential use of these compounds as photostabilizers, improving the durability and lifespan of PVC materials under UV exposure (Balakit et al., 2015).

Dye-Sensitized Solar Cells

Studies have explored the use of certain carboxylated cyanine dyes, structurally related to N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide, in improving the photoelectric conversion efficiency of dye-sensitized solar cells. These dyes have shown potential in enhancing the performance of solar cells, indicating a possible application in renewable energy technologies (Wu et al., 2009).

Propriétés

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-5-6-12(2)16-14(11)10-13(17(21)20-16)7-8-19-18(22)15-4-3-9-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNYOCKWNKQEED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-[[2-methyl-2-(5-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2498736.png)

![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![[4-[2-[4-(2-Chloropyridine-3-carbonyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2498747.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2498755.png)